N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
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Overview
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino acid derivative, and an acetamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the amino acid derivative and the acetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and amino acid-based molecules, such as:
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide
Uniqueness
What sets N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-11(2)15(17)16(21)18-9-7-6-8-14(18)10-19(12(3)4)13(5)20/h11-12,14-15H,6-10,17H2,1-5H3/t14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCNEIOMSGPLBO-LOACHALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1CN(C(C)C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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